molecular formula C18H14F3N3O3S B2417561 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 903351-65-5

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2417561
CAS RN: 903351-65-5
M. Wt: 409.38
InChI Key: NCZWZPGNLRJLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a sulfonamide derivative that has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide is not fully understood, but it has been proposed that N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide inhibits the activity of several enzymes that are essential for the growth and survival of cancer cells. N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been reported to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been found to exhibit several biochemical and physiological effects. N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been reported to inhibit the growth of cancer cells by inducing apoptosis, as mentioned earlier. N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been found to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been found to exhibit low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide include its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide. One of the most significant directions is the development of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide as a potential cancer therapy. Further research is needed to determine the optimal dosage and administration of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide for cancer treatment. Another future direction is the investigation of the mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, which may lead to the development of more effective cancer therapies. Additionally, research on the synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide and its derivatives may lead to the development of more potent and selective inhibitors of cancer cell growth.

Synthesis Methods

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been synthesized using various methods, including the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 3-amino-6-methoxypyridazine in the presence of a base such as triethylamine. Another method involves the reaction of 3-amino-6-methoxypyridazine with 3-(trifluoromethyl)benzenesulfonyl isocyanate. Both methods have been reported to yield N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide in good yields and purity.

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been found to exhibit several scientific research applications. One of the most significant applications of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide is in the field of cancer research. N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.

properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c1-27-17-9-8-16(22-23-17)12-4-2-6-14(10-12)24-28(25,26)15-7-3-5-13(11-15)18(19,20)21/h2-11,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZWZPGNLRJLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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